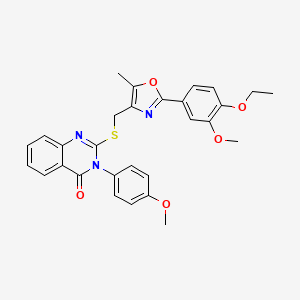![molecular formula C15H11N3OS2 B2428150 N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 896305-19-4](/img/structure/B2428150.png)
N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to exhibit biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tin chloride dehydrate in the presence of hydrochloric acid . This results in the formation of an intermediate, which is then acylated with a carbonyl chloride in the presence of triethylamine to provide the final product .Molecular Structure Analysis
The molecular structure of “N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide” can be found in databases such as PubChem . It is a complex structure that includes a thiophene ring, a benzo[d]thiazole ring, and a carboxamide group .Scientific Research Applications
Antibacterial Properties
- A study by Palkar et al. (2017) synthesized novel analogs related to your compound of interest, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antimicrobial Evaluation
- Talupur et al. (2021) synthesized compounds with a structure similar to the specified compound, which were subjected to antimicrobial evaluation and molecular docking studies (Talupur et al., 2021).
Antitumor Activity
- Ostapiuk et al. (2017) synthesized a series of compounds including derivatives of your compound of interest, demonstrating significant antitumor effects (Ostapiuk et al., 2017).
Synthesis and Characterization
- Scott et al. (2006) described the scalable synthesis of a similar compound, focusing on the process and chemical characterization (Scott et al., 2006).
Antibiotic and Antibacterial Drugs
- Ahmed (2007) explored the synthesis of new antibiotic and antibacterial drugs using a compound structurally related to your query (Ahmed, 2007).
Chemotherapeutic Potential
- Mhaske et al. (2011) synthesized thiazole carboxamides, similar to your compound of interest, for antimicrobial activities and potential chemotherapeutic uses (Mhaske et al., 2011).
Cytotoxic Evaluation
- Zhang et al. (2017) synthesized benzo[d]thiazole-2-carboxamide derivatives, showing cytotoxicity against certain cancer cell lines, indicating the potential as chemotherapeutic agents (Zhang et al., 2017).
Fluorescent Chemosensors
- Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including compounds structurally similar to your interest, as chemosensors for cyanide anions (Wang et al., 2015).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c1-8-9(2)21-15(11(8)6-16)18-14(19)10-3-4-12-13(5-10)20-7-17-12/h3-5,7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXEBZDTOUXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride](/img/structure/B2428068.png)
![3-(((4-Chloro-2,5-dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2428070.png)

![N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2428074.png)

![4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2428076.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2428079.png)



![1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one](/img/structure/B2428086.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)
